Gamithromycin
説明
Gamithromycin is a macrolide antibiotic with the formula C40H76N2O12 . It is used for the treatment of bovine respiratory disease caused by Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis in beef and non-lactating dairy cattle . The compound is also licensed in Europe for the treatment of footrot in sheep caused by Dichelobacter nodosus and Fusobacterium nodosus .
Synthesis Analysis
The synthesis of Gamithromycin involves adding 9-deoxy-8 a-aza-8 a-homoerythromycin A and a protic solvent into a reaction kettle, sequentially adding an organic acid and propionaldehyde glycol under stirring, stirring for 0.5-4 hours at 10-30 ℃, then adding a boron reducing agent into the mixture, and reacting for 10-24 hours at 10-35 ℃ to obtain a reaction solution .
Molecular Structure Analysis
The molecular structure of Gamithromycin is complex, with 18 chiral centers . The molecular weight is 777.0 g/mol . The IUPAC name is quite long and complex, indicating the complexity of the molecule .
Chemical Reactions Analysis
Gamithromycin has both bacteriostatic and bactericidal action, mediated through the disruption of bacterial protein synthesis . A sensitive and precise method was developed for the determination of gamithromycin in an injection using ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) .
Physical And Chemical Properties Analysis
Gamithromycin is a white to beige powder and is insoluble in water . It is crystalline with one stable polymorphic form which is generally stable under elevated temperatures and not light sensitive . The molecular weight is 777.04 .
科学的研究の応用
1. Bovine Respiratory Disease (BRD) Treatment
- Summary of Application : Gamithromycin is the active substance in Zactran, a semi-synthetic macrolide medicinal product used for the treatment and prevention of BRD. It has both bacteriostatic and bactericidal action, disrupting bacterial protein synthesis .
- Methods of Application : A single dose of 1 ml/25 kg is administered for the treatment and prevention of BRD .
- Results or Outcomes : The efficacy of Gamithromycin was demonstrated as comparable to that of an already approved veterinary medicinal product containing tulathromycin. The most common side effect is a transient local swelling at the injection site .
2. Rabbit Pasteurellosis Treatment
- Summary of Application : Given its potent activity against respiratory pathogens, Gamithromycin may be used for the treatment of rabbit pasteurellosis .
- Methods of Application : Gamithromycin showed favorable pharmacokinetic properties in rabbits, including high subcutaneous bioavailability (86.7±10.7%) and low plasma protein binding (18.5–31.9%). A mean plasma peak concentration (Cmax) of 1.64±0.86 mg/L and terminal half-life (T1/2) of 31.5±5.74 h were identified after subcutaneous injection .
- Results or Outcomes : Subcutaneous administration of 6 mg/kg Gamithromycin reached therapeutic concentrations in rabbit plasma against P. multocida. The pharmacokinetic/pharmacodynamic ratios determined in combination with ex vivo activity and favorable rabbit pharmacokinetics indicate that Gamithromycin may be used for the treatment of rabbit pasteurellosis .
3. Treatment of Mannheimia haemolytica, Pasteurella multocida, Histophilus somni and Mycoplasma bovis
- Summary of Application : Gamithromycin, the active substance in Zactran, is used for the treatment of diseases associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni and Mycoplasma bovis .
- Methods of Application : The medication is administered in a single dose .
- Results or Outcomes : The efficacy of Gamithromycin was demonstrated as comparable to that of an already approved veterinary medicinal product containing tulathromycin .
4. Treatment of Pasteurella multocida in a Murine Lung Infection Model
- Summary of Application : Gamithromycin is used for the treatment of P. multocida in a murine lung infection model .
- Methods of Application : Multiple dosage regimens were administered to the neutropenic mouse lung infection model to investigate the pharmacokinetic/pharmacodynamic (PK/PD) parameters of gamithromycin treatment of P. multocida .
- Results or Outcomes : The PK characteristics of gamithromycin were analyzed after a single subcutaneous (s.c.) injection. The concentration–time profiles of unbound (f) gamithromycin in plasma samples were analyzed by non-compartmental analysis .
5. Treatment of Bovine Respiratory Disease (BRD) Associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni and Mycoplasma bovis
- Summary of Application : Gamithromycin is used for the treatment of diseases associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni and Mycoplasma bovis .
- Methods of Application : The medication is administered in a single dose .
- Results or Outcomes : The efficacy of Gamithromycin was demonstrated as comparable to that of an already approved veterinary medicinal product containing tulathromycin .
6. Treatment of Pasteurella multocida in a Murine Lung Infection Model
- Summary of Application : Gamithromycin is used for the treatment of P. multocida in a murine lung infection model .
- Methods of Application : Multiple dosage regimens were administered to the neutropenic mouse lung infection model to investigate the pharmacokinetic/pharmacodynamic (PK/PD) parameters of gamithromycin treatment of P. multocida .
- Results or Outcomes : The PK characteristics of gamithromycin were analyzed after a single subcutaneous (s.c.) injection. The concentration–time profiles of unbound (f) gamithromycin in plasma samples were analyzed by non-compartmental analysis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMTBXLZPEDQO-UZSBJOJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904260 | |
Record name | Gamithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gamithromycin | |
CAS RN |
145435-72-9 | |
Record name | Gamithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145435-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gamithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145435729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gamithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11416 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gamithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GAMITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE856183S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。